methyl 2-nitro-6-sulfamoylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-nitro-6-sulfamoylbenzoate is a chemical compound with the molecular formula C8H8N2O6S. It is known for its unique physical and chemical properties, such as solubility, melting point, and stability. This compound is widely used in scientific experiments due to these properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of methyl 2-nitro-6-sulfamoylbenzoate typically involves several steps:
Nitration: Methyl benzoate is nitrated using a mixture of concentrated sulfuric acid and nitric acid at low temperatures (0-10°C) to form methyl m-nitrobenzoate.
Sulfonation: The nitrated product is then reacted with chlorosulfonic acid to introduce the sulfonamide group, forming this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The process involves careful control of reaction conditions and the use of industrial-grade reagents.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-nitro-6-sulfamoylbenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Reduction: The major product is methyl 2-amino-6-sulfamoylbenzoate.
Substitution: Products vary depending on the nucleophile used but generally involve the replacement of the sulfonamide group.
Scientific Research Applications
Methyl 2-nitro-6-sulfamoylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2-nitro-6-sulfamoylbenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfonamide group can participate in hydrogen bonding and other interactions with proteins and enzymes, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-sulfamoylbenzoate: Similar structure but lacks the nitro group.
Methyl 2-nitrobenzoate: Similar structure but lacks the sulfonamide group.
Uniqueness
Methyl 2-nitro-6-sulfamoylbenzoate is unique due to the presence of both the nitro and sulfonamide groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications .
Properties
CAS No. |
288257-84-1 |
---|---|
Molecular Formula |
C8H8N2O6S |
Molecular Weight |
260.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.